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Compound Name: 5-Phenylcytidine

Cat. No.: B12853102 Get Quote

Despite being identified as a cytidine nucleoside analog with potential as a DNA

methyltransferase (DNMT) inhibitor, a comprehensive historical account and detailed scientific

dossier on 5-Phenylcytidine remain elusive in publicly accessible literature. This in-depth

technical guide consolidates the limited available information and outlines the general context

within which this molecule is understood, while also highlighting the significant gaps in its

research and development timeline.

Introduction
5-Phenylcytidine (CAS Number: 83866-19-7) is a synthetic derivative of the nucleoside

cytidine, characterized by the presence of a phenyl group at the 5th position of the pyrimidine

ring. Structurally, this modification distinguishes it from endogenous cytidine and other well-

studied cytidine analogs, such as 5-azacytidine and decitabine, which are established drugs in

the treatment of myelodysplastic syndromes and certain types of leukemia. The introduction of

the bulky phenyl group at this position is anticipated to alter its biological activity, potentially

influencing its interaction with key cellular enzymes.

Postulated Mechanism of Action: DNA
Methyltransferase Inhibition
The primary hypothesis surrounding the biological activity of 5-Phenylcytidine is its role as a

DNA methyltransferase (DNMT) inhibitor.[1] DNMTs are a family of enzymes crucial for

establishing and maintaining DNA methylation patterns, a key epigenetic modification involved
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in gene silencing and the regulation of gene expression. In cancer, hypermethylation of tumor

suppressor genes is a common event, leading to their inactivation and contributing to

tumorigenesis.

Cytidine analogs often exert their therapeutic effects by being incorporated into DNA during

replication. Once incorporated, they can covalently trap DNMT enzymes, leading to the

depletion of active enzyme, subsequent hypomethylation of the genome, and the re-expression

of silenced tumor suppressor genes. It is theorized that 5-Phenylcytidine may follow a similar

mechanism.

Signaling Pathway: DNA Methylation and Gene Silencing
The following diagram illustrates the general mechanism of action for cytidine analogs that

function as DNMT inhibitors.
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Caption: Postulated mechanism of action for 5-Phenylcytidine as a DNMT inhibitor.

Discovery and History: A Notable Lack of Data
Despite extensive searches of scientific databases, patent literature, and historical chemical

archives, no seminal publication detailing the initial discovery, synthesis, or biological

evaluation of 5-Phenylcytidine could be identified. The CAS number 83866-19-7 is assigned

to this compound, indicating its registration in the Chemical Abstracts Service registry, but the

associated primary literature, which would typically provide details of its origin, is not readily

available.

This lack of information suggests that 5-Phenylcytidine may have been synthesized as part of

a larger chemical library or as an intermediate in a synthetic pathway that was not the primary
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focus of the research. It is also possible that the initial findings were never published or were

documented in less accessible formats. As a result, a detailed historical narrative of its

development, including the researchers and institutions involved, cannot be constructed at this

time.

Quantitative Data
There is a significant absence of publicly available quantitative data for 5-Phenylcytidine. Key

metrics such as IC50 values against various cancer cell lines, binding affinities for DNMT

enzymes, or pharmacokinetic and pharmacodynamic data have not been found in the reviewed

literature. This lack of data prevents a quantitative assessment of its biological activity and

potential therapeutic efficacy.

Experimental Protocols
Consistent with the lack of primary literature, detailed experimental protocols for the synthesis

of 5-Phenylcytidine and for the biological assays used to characterize its activity are not

available. For researchers interested in investigating this compound, a de novo synthetic route

would need to be developed, likely based on general methods for the synthesis of 5-substituted

cytidine analogs. Similarly, any biological evaluation would require the adaptation of standard

assays for assessing cytotoxicity, DNMT inhibition, and effects on cellular signaling pathways.

A generalized workflow for the investigation of a novel cytidine analog like 5-Phenylcytidine is

presented below.
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Caption: A general experimental workflow for the evaluation of a novel cytidine analog.
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Conclusion and Future Directions
5-Phenylcytidine represents a molecule of theoretical interest that remains largely unexplored.

Its characterization as a cytidine analog suggests a potential role as a DNMT inhibitor, a class

of compounds with proven clinical utility. However, the profound lack of empirical data on its

synthesis, biological activity, and mechanism of action makes it impossible to draw firm

conclusions about its potential.

For researchers in drug discovery and development, 5-Phenylcytidine presents an opportunity

for foundational research. The synthesis and subsequent evaluation of this compound against

a panel of cancer cell lines and in DNMT inhibition assays would be the first step in determining

if it warrants further investigation as a potential therapeutic agent. The bulky phenyl substitution

is a unique feature that could confer novel properties, such as altered enzyme binding or a

different spectrum of activity compared to existing cytidine analogs. Until such studies are

conducted, 5-Phenylcytidine will remain an enigmatic entry in the vast library of synthetic

nucleosides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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